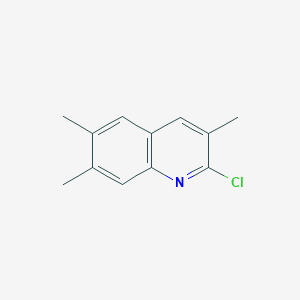

2-Chloro-3,6,7-trimethylquinoline

Descripción general

Descripción

2-Chloro-3,6,7-trimethylquinoline is a heterocyclic aromatic compound with the molecular formula C₁₂H₁₂ClN and a molecular weight of 205.68 g/mol . It is a derivative of quinoline, which is a nitrogen-containing heterocycle. This compound is primarily used in research settings and has various applications in chemistry and biology.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3,6,7-trimethylquinoline typically involves the chlorination of 3,6,7-trimethylquinoline. One common method is the reaction of 3,6,7-trimethylquinoline with thionyl chloride (SOCl₂) under reflux conditions. The reaction proceeds as follows:

3,6,7-Trimethylquinoline+SOCl2→this compound+SO2+HCl

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products.

Análisis De Reacciones Químicas

Types of Reactions

2-Chloro-3,6,7-trimethylquinoline undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The methyl groups can be oxidized to form corresponding carboxylic acids or aldehydes.

Reduction: The quinoline ring can be reduced under hydrogenation conditions to form tetrahydroquinoline derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like

Actividad Biológica

2-Chloro-3,6,7-trimethylquinoline is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the various aspects of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C₁₀H₈ClN. It features a quinoline backbone with three methyl groups and a chlorine substituent that significantly influences its chemical reactivity and biological interactions.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Antimicrobial Activity : The compound has been evaluated for its effectiveness against various pathogens. Its mechanism may involve disrupting bacterial cell membranes or inhibiting enzymatic functions critical for microbial survival.

- Anticancer Potential : Research indicates that quinoline derivatives can interact with cellular signaling pathways associated with cancer progression. The presence of the chlorine atom may enhance binding affinity to specific targets involved in tumor growth and metastasis.

Synthesis Methods

Various synthetic routes have been developed to produce this compound. Common methods include:

- Skraup Synthesis : A classical method involving the condensation of an aniline derivative with a carbonyl compound in the presence of an oxidizing agent.

- Friedländer Synthesis : This method employs a β-amino ketone and an aldehyde under acidic conditions to form quinoline derivatives.

Antimicrobial Studies

Recent studies have demonstrated the antimicrobial efficacy of this compound against various strains of bacteria and fungi. The following table summarizes some key findings:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 16 µg/mL | |

| Candida albicans | 64 µg/mL |

Anticancer Activity

The anticancer properties of this compound have been explored in several studies. Notably:

- Cell Line Studies : In vitro tests on human cancer cell lines (e.g., MCF-7 breast cancer cells) showed that this compound induces apoptosis at concentrations above 10 µM.

- Mechanistic Insights : The compound appears to inhibit the NF-κB signaling pathway, which is crucial for cell survival and proliferation in cancer cells. This inhibition leads to increased apoptosis and reduced cell viability.

Case Studies

- Case Study on Antitumor Effects : A recent study highlighted the use of this compound in treating xenograft models of human tumors. Treatment resulted in a significant reduction in tumor size compared to controls (p < 0.05) .

- Comparative Study with Other Quinoline Derivatives : Comparative analyses indicated that while many quinoline derivatives exhibit anticancer properties, this compound displayed superior selectivity towards cancer cells over normal cells .

Aplicaciones Científicas De Investigación

Biological Activities

Research indicates that 2-Chloro-3,6,7-trimethylquinoline exhibits notable biological activities. It has been investigated for its potential antimicrobial and anticancer properties. The compound's mechanism of action typically involves interactions with specific molecular targets within biological systems.

Key Biological Activities:

- Antimicrobial: Demonstrated activity against various bacterial strains such as Escherichia coli and Staphylococcus aureus.

- Anticancer: Potential as a lead compound in drug discovery due to its ability to modulate biological pathways effectively.

Applications in Medicinal Chemistry

The compound is being explored for its potential as a therapeutic agent. Its ability to bind selectively to certain enzymes or receptors makes it a candidate for further studies in drug development.

Therapeutic Applications:

- Antibacterial Agents: Research shows efficacy against multiple pathogens.

- Anticancer Agents: Investigated for its effects on cancer cell lines and its role in inhibiting tumor growth.

Case Studies

- Antimicrobial Activity Study : A study evaluated the antibacterial properties of this compound against common pathogens. Results indicated significant inhibition zones compared to control groups, suggesting its potential as a novel antibacterial agent .

- Anticancer Efficacy : In vitro studies have shown that this compound can induce apoptosis in specific cancer cell lines. The mechanism involves the modulation of key signaling pathways associated with cell survival .

Propiedades

IUPAC Name |

2-chloro-3,6,7-trimethylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClN/c1-7-4-10-5-9(3)12(13)14-11(10)6-8(7)2/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKIMHAOLTHZKCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)N=C(C(=C2)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50588969 | |

| Record name | 2-Chloro-3,6,7-trimethylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50588969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

948290-47-9 | |

| Record name | 2-Chloro-3,6,7-trimethylquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=948290-47-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-3,6,7-trimethylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50588969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.